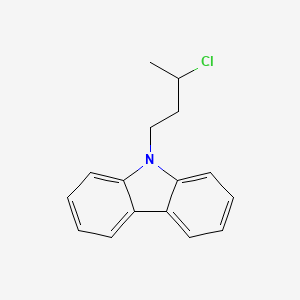
9-(3-Chlorobutyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Chlorobutyl)-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core substituted with a 3-chlorobutyl group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Hydro derivatives of this compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(3-Chlorobutyl)-9H-carbazole has found applications in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 9-(3-Chlorobutyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, leading to its antimicrobial and anticancer effects . In organic electronics, its unique electronic properties facilitate charge transport and light emission .
Comparaison Avec Des Composés Similaires
9-Butyl-9H-carbazole: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
9-(3-Bromobutyl)-9H-carbazole:
9-(3-Hydroxybutyl)-9H-carbazole: Hydroxyl group substitution, offering different chemical properties and biological activities.
Uniqueness: 9-(3-Chlorobutyl)-9H-carbazole stands out due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
184845-64-5 |
|---|---|
Formule moléculaire |
C16H16ClN |
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
9-(3-chlorobutyl)carbazole |
InChI |
InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3 |
Clé InChI |
ONCTWALQXYLQGR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


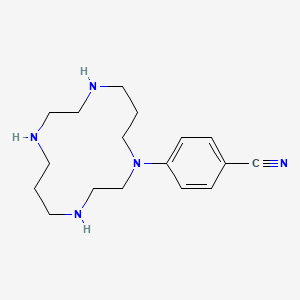
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)

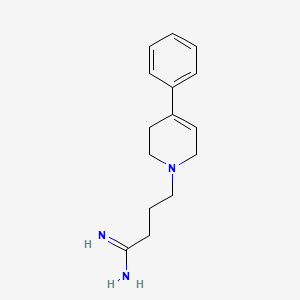
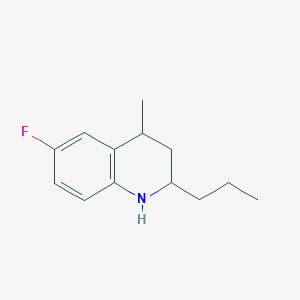
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
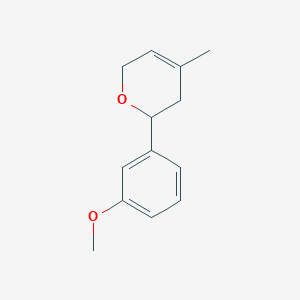
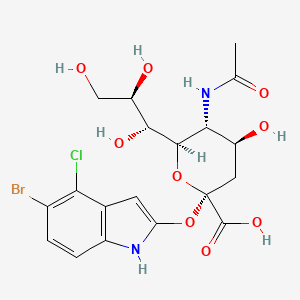
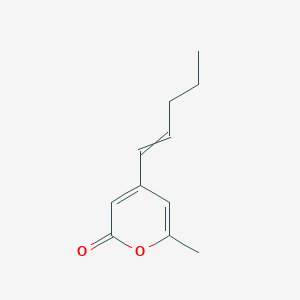
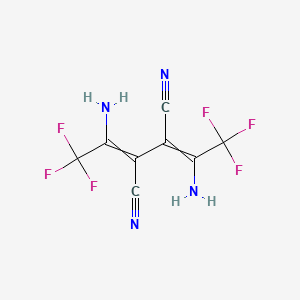


![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
